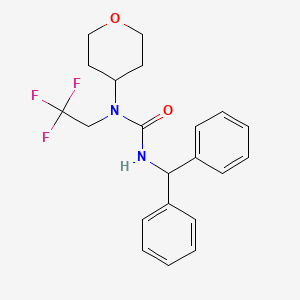

1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea

Description

Properties

IUPAC Name |

3-benzhydryl-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N2O2/c22-21(23,24)15-26(18-11-13-28-14-12-18)20(27)25-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMYKJJPJGJVGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula , which indicates a complex structure involving a urea linkage and various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways.

Inhibition of Inflammatory Mediators

Research indicates that derivatives of urea compounds exhibit significant inhibitory effects on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) production. For instance, a related compound, SA13353, showed potent inhibitory activity against LPS-induced TNF-alpha production in animal models . This suggests that this compound may share similar properties.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of urea derivatives. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

Study 1: Anti-Inflammatory Effects

A study focused on the anti-inflammatory effects of urea derivatives highlighted the compound's ability to reduce TNF-alpha levels significantly in rat models. The results emphasized the importance of hydrophobic substituents at specific moieties for enhancing biological activity .

Study 2: Synthesis and Evaluation

Another research effort synthesized several urea derivatives and evaluated their pharmacological profiles. The findings suggested that structural modifications could lead to enhanced efficacy against inflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Molecular weight calculated based on structural formula.

Key Observations

Fluorine Content and Positioning :

- The target compound and most analogs (e.g., ) contain three fluorine atoms, primarily in trifluoroethyl or trifluoromethyl groups. These groups improve metabolic stability and membrane permeability .

- ’s compound has only one fluorine atom, suggesting reduced fluorination-dependent effects but possibly better solubility due to the pyridazinyl-ethoxyphenyl group.

Heterocyclic vs. Aromatic Substituents :

- The oxan-4-yl group in the target compound may confer better solubility than the 2-oxaadamantyl group in ’s analog, as saturated oxygen rings reduce crystallinity .

- Thiophene and pyrazole substituents (–5) introduce sulfur or nitrogen heteroatoms, which could influence redox properties or hydrogen-bonding interactions.

Branched vs. Most analogs (e.g., ) have linear substituents, allowing for more predictable conformational flexibility.

Therapeutic Implications :

- Trifluoroethyl-containing compounds (target, ) are often explored in CNS disorders due to enhanced blood-brain barrier penetration .

- Chloro-fluorophenyl derivatives () are common in kinase inhibitors, leveraging halogen bonds for ATP-binding pocket interactions.

Research Findings and Trends

- Fluorine’s Role: Fluorinated ureas consistently show improved metabolic stability and bioavailability compared to non-fluorinated analogs. For example, trifluoroethyl groups reduce basicity of adjacent amines, enhancing solubility and absorption .

- Structural Diversity : Modifying urea substituents (e.g., oxan-4-yl vs. adamantyl) allows tuning of solubility, with oxan-4-yl likely offering a balance between lipophilicity and aqueous solubility.

- Synthetic Feasibility : Many analogs (e.g., ) are synthesized via isocyanate-amine coupling, a robust method for urea formation. The target compound likely follows similar protocols.

Q & A

Q. What are the optimal synthetic routes for 1-(diphenylmethyl)-3-(oxan-4-yl)-3-(2,2,2-trifluoroethyl)urea, and how do reaction conditions influence yield?

The synthesis of this urea derivative typically involves the reaction of diphenylmethyl isocyanate with oxan-4-yl and trifluoroethyl amine precursors. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile or dichloromethane) under reflux (65–80°C) enhance reactivity .

- Catalysts : Base catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve nucleophilic substitution efficiency .

- Purification : Column chromatography or recrystallization is critical due to byproduct formation from competing urea linkages .

Yield optimization (30–50%) requires strict stoichiometric control of amine and isocyanate ratios .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include:

- IR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ confirm urea backbone formation .

Q. What are the primary physicochemical properties influencing its solubility and stability?

- LogP : Estimated ~3.5 (due to lipophilic diphenylmethyl and trifluoroethyl groups), limiting aqueous solubility .

- Stability : Hydrolytically sensitive under acidic/basic conditions; storage in anhydrous solvents (e.g., DMSO) at -20°C is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Quantum Chemical Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Screen against target proteins (e.g., kinases) by modeling urea H-bond donors interacting with catalytic residues .

- MD Simulations : Assess stability of urea-protein complexes over 100 ns trajectories to prioritize synthesis .

Q. What strategies resolve contradictory in vitro vs. in vivo biological activity data for this compound?

- Metabolic Stability : The trifluoroethyl group may reduce oxidative metabolism, but cytochrome P450 interactions (e.g., CYP3A4) should be assayed via liver microsomes .

- Solubility-Permeability Trade-off : Use biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions and correlate with pharmacokinetic profiles .

- Off-Target Screening : Employ phenotypic assays (e.g., BioMAP) to identify non-specific effects .

Q. How does the stereoelectronic effect of the oxan-4-yl group influence urea conformation and target binding?

- Conformational Analysis : The oxan-4-yl ring adopts a chair conformation, positioning the urea moiety for optimal H-bonding.

- Torsional Strain : Substituents on the tetrahydropyran ring modulate dihedral angles (N-C-O-C), affecting binding to helical domains (e.g., GPCRs) .

Q. What advanced analytical techniques (e.g., X-ray crystallography, HRMS) validate polymorphic forms or degradation products?

- SC-XRD : Resolve crystal packing (e.g., P2₁/c space group) and hydrogen-bonding networks (N-H···O=C) .

- HRMS-IM : High-resolution mass spectrometry with ion mobility distinguishes degradation products (e.g., hydrolyzed urea to amines) .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up synthesis due to competing side reactions?

- Flow Chemistry : Continuous reactors minimize byproducts (e.g., dimerization) via precise temperature/residence time control .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (30 min vs. 12 h) for improved selectivity .

Q. What statistical approaches (e.g., DoE) optimize reaction parameters for high-throughput screening?

Q. How to mitigate batch-to-batch variability in biological assays caused by trace impurities?

- HPLC-PDA : Monitor purity (>98%) with photodiode array detection (210–400 nm) .

- QC/QA Protocols : Implement USP/ICH guidelines for impurity profiling (e.g., genotoxic nitrosamines) .

Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Acetonitrile | 45 | 95 | |

| Temperature | 65°C (reflux) | 41 | 97 | |

| Catalyst | DABCO (0.2 mmol) | 48 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.